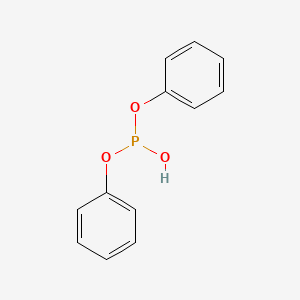![molecular formula C14H25NO9 B8589503 4-(Hydroxymethyl)-6-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexane-1,2,3,5-tetrol CAS No. 39318-73-5](/img/structure/B8589503.png)
4-(Hydroxymethyl)-6-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexane-1,2,3,5-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hydroxymethyl)-6-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexane-1,2,3,5-tetrol is a complex organic compound that belongs to the family of inositols. Inositols are a group of naturally occurring polyols that play significant roles in various biological processes, including cell signaling and membrane formation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-6-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexane-1,2,3,5-tetrol typically involves multiple steps, including protection and deprotection of functional groups, selective oxidation, and reduction reactions. The specific synthetic route may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)-6-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexane-1,2,3,5-tetrol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
4-(Hydroxymethyl)-6-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexane-1,2,3,5-tetrol has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in cell signaling pathways.
Medicine: Investigated for potential therapeutic effects in treating diseases such as diabetes and cancer.
Industry: Utilized in the production of pharmaceuticals and other high-value chemicals.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)-6-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexane-1,2,3,5-tetrol involves its interaction with specific molecular targets and pathways. This may include binding to receptors, modulating enzyme activity, and influencing gene expression. The exact pathways and targets can vary depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
Myo-Inositol: A naturally occurring inositol with similar biological functions.
Scyllo-Inositol: Another isomer of inositol with distinct properties.
D-chiro-Inositol: A stereoisomer with potential therapeutic applications.
Uniqueness
4-(Hydroxymethyl)-6-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexane-1,2,3,5-tetrol is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other inositols.
Properties
CAS No. |
39318-73-5 |
|---|---|
Molecular Formula |
C14H25NO9 |
Molecular Weight |
351.35 g/mol |
IUPAC Name |
4-(hydroxymethyl)-6-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexane-1,2,3,5-tetrol |
InChI |
InChI=1S/C14H25NO9/c16-2-4-1-6(11(21)13(23)8(4)18)15-7-9(19)5(3-17)10(20)14(24)12(7)22/h1,5-24H,2-3H2 |
InChI Key |
OTSKEODGNQKECL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(C(C(C1NC2C(C(C(C(C2O)O)O)CO)O)O)O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Carbamic acid,n-[2-amino-4-(1-methylethyl)phenyl]-,1,1-dimethylethyl ester](/img/structure/B8589435.png)








![5-{[4-Amino-3-(ethylamino)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B8589525.png)
